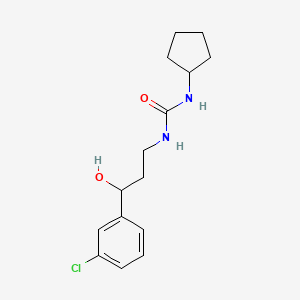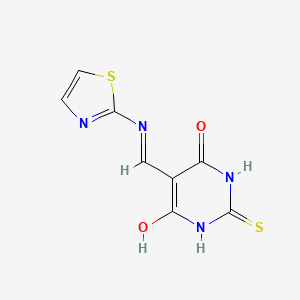![molecular formula C21H19N3O3S2 B2884150 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-85-2](/img/structure/B2884150.png)
2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which the given compound belongs, have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Non-cytotoxic Compounds
The active compounds in the class of thieno[2,3-d]pyrimidin-4(3H)-ones were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This property makes them potential candidates for drug development as they may cause less harm to healthy cells.
Chemical Synthesis
The compound and its derivatives can be used in chemical synthesis . They can serve as versatile synthons for the preparation of other complex molecules .
Antiviral Agents
While not directly mentioned in the search results for the specific compound, related compounds have been studied for their potential as antiviral agents . Given the structural similarities, it’s possible that the compound could also have antiviral properties.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The compound is part of a class of molecules known as thienopyrimidinones . These molecules have been found to interfere with the biochemical pathways of Mycobacteria, leading to their inhibition . The exact biochemical pathways affected are still under investigation.
Pharmacokinetics
It is known that the compound exhibits good antimycobacterial activity with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound has good bioavailability and can reach the site of infection in sufficient concentrations to exert its antimicrobial effect.
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria, leading to their death . This results in the reduction of the bacterial load in the host, thereby alleviating the symptoms of tuberculosis.
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(11-13-28-19)22-21(23(20)12-10-15-4-2-1-3-5-15)29-14-16-6-8-17(9-7-16)24(26)27/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGHYLRZCGZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-4-sulfonamide](/img/structure/B2884069.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884071.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B2884073.png)
![5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884077.png)
![2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884080.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)


![methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2884085.png)
![N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2884087.png)
![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)